molecular formula C15H9ClO5S B2886260 4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate CAS No. 685829-53-2

4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B2886260
CAS No.: 685829-53-2
M. Wt: 336.74
InChI Key: SDIKJBGVCSHCAA-UHFFFAOYSA-N
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Description

4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound with the molecular formula C15H9ClO5S It is a derivative of chromene, a bicyclic compound that contains a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate typically involves the reaction of 4-chlorophenol with 2-oxo-2H-chromene-6-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually carried out in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorophenyl 2-oxo-2H-chromene-6-sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical reactivity and biological activity. The chlorophenyl group also enhances its potential for various applications by providing additional sites for chemical modification .

Properties

IUPAC Name

(4-chlorophenyl) 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO5S/c16-11-2-4-12(5-3-11)21-22(18,19)13-6-7-14-10(9-13)1-8-15(17)20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIKJBGVCSHCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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